6-Bromo-2-chloro-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO3 and a molecular weight of 265.49 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the benzene ring. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 6-Bromo-2-chloro-3-methoxybenzoic acid can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues. For example, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-methoxybenzoic acid typically involves the bromination and chlorination of 3-methoxybenzoic acid. The process can be summarized as follows:
Bromination: 3-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the 6-position.
Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group or reduced to a hydroxyl group under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products
Substitution: Derivatives with various functional groups replacing bromine or chlorine.
Oxidation: 6-Bromo-2-chloro-3-carboxybenzoic acid.
Reduction: 6-Bromo-2-chloro-3-hydroxybenzoic acid.
Coupling: Biaryl compounds with diverse substituents.
Scientific Research Applications
6-Bromo-2-chloro-3-methoxybenzoic acid is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential precursor for pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methoxybenzoic acid: Lacks the bromine substituent, resulting in different reactivity and applications.
3-Bromo-2-methylbenzoic acid: Contains a methyl group instead of a methoxy group, affecting its chemical properties and uses.
Benzoyl chloride, 3-bromo-6-methoxy-2-methyl-: A related compound with different substituents, leading to varied reactivity.
Uniqueness
6-Bromo-2-chloro-3-methoxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of substituents allows for selective functionalization and diverse applications in research and industry .
Properties
IUPAC Name |
6-bromo-2-chloro-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAHKKHYYLSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.